N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide
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Overview
Description
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The thiophene sulfonamide group can be introduced through a sulfonation reaction, followed by coupling with the quinoline intermediate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, secondary alcohol derivatives, and substituted sulfonamides .
Scientific Research Applications
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl)-acetamide
- 4-hydroxy-2-quinolones
- 2,4-disubstituted thiazoles
- Imidazole derivatives
Uniqueness
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is unique due to its combined quinoline and thiophene sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C21H20N2O3S2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-22(28(25,26)20-9-5-15-27-20)18-12-10-17(11-13-18)21(24)23-14-4-7-16-6-2-3-8-19(16)23/h2-3,5-6,8-13,15H,4,7,14H2,1H3 |
InChI Key |
BRTLWYBYMIENSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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